6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Biological Activity
6-Methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide moiety and a tetrahydrothieno[2,3-c]pyridine core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C24H26N3O5S2
- Molecular Weight : 536.1 g/mol
- CAS Number : 1217036-57-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonamide Moiety : Known for antibacterial and antifungal properties.
- Thieno[2,3-c]pyridine Core : Associated with anti-inflammatory and anticancer activities.
Research indicates that compounds containing sulfonamide groups often inhibit specific enzymes or pathways relevant to disease processes. For example:
- Inhibition of p38 MAP Kinase : Similar compounds have shown effectiveness in blocking cytokine production (e.g., IL-1β, TNFα), making them potential candidates for treating autoimmune diseases .
Antimicrobial Activity
A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against various strains of bacteria. The presence of the sulfonamide group enhances this effect by interfering with bacterial folate synthesis pathways.
Compound | Activity | Target |
---|---|---|
6-Methyl Compound | Moderate | Gram-positive bacteria |
Sulfonamide Analog | High | Gram-negative bacteria |
Anticancer Potential
In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation in various tumor types. The mechanism appears to involve modulation of cell cycle regulators and apoptosis-related proteins.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide and amide groups can significantly alter biological activity. For instance:
- N-Methyl Group : Enhances solubility and bioavailability.
- Phenyl Ring Substituents : Influence binding affinity to target proteins.
Properties
IUPAC Name |
6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRAVXAXVEGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.